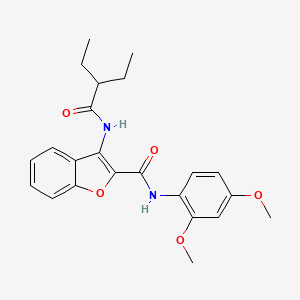

N-(2,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide

Description

N-(2,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 2,4-dimethoxyphenyl substituent at the benzofuran-2-carboxamide position and a 2-ethylbutanamido group at the 3-position of the benzofuran core.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-5-14(6-2)22(26)25-20-16-9-7-8-10-18(16)30-21(20)23(27)24-17-12-11-15(28-3)13-19(17)29-4/h7-14H,5-6H2,1-4H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZYZCJEOGNUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran intermediate with a suitable amine, such as 2-ethylbutanamine, under appropriate conditions (e.g., using a coupling reagent like EDCI or DCC).

Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes may also involve continuous flow chemistry techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where functional groups on the benzofuran ring or phenyl ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that benzofuran derivatives can target the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and metabolism .

1.2 Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Benzofuran derivatives have been associated with the modulation of inflammatory mediators such as cytokines and chemokines. This modulation can alleviate symptoms in conditions like rheumatoid arthritis and other inflammatory diseases .

1.3 Neuroprotective Effects

There is growing interest in the neuroprotective properties of similar compounds. Research demonstrates that benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study: Anticancer Efficacy

A study conducted on a series of benzofuran derivatives, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The results indicated a dose-dependent response with IC50 values suggesting effective concentrations for therapeutic use .

Case Study: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory conditions, administration of a benzofuran derivative led to a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). This suggests potential for therapeutic application in managing chronic inflammation .

Data Tables

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Anticancer | Inhibition of PI3K/Akt/mTOR | Reduced tumor growth |

| Anti-inflammatory | Modulation of cytokines | Alleviation of pain and swelling |

| Neuroprotection | Protection against oxidative stress | Slowed progression of neurodegeneration |

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or pharmacological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related benzofuran and benzothiazole derivatives from the evidence, focusing on structural features, synthetic methodologies, and physicochemical properties.

Table 1: Structural and Molecular Comparison

*Estimated based on structural analogs.

Key Observations:

The 2-ethylbutanamido side chain (shared with ’s compound) may contribute to metabolic stability due to its branched alkyl structure, contrasting with simpler acetamide groups in benzothiazole derivatives (e.g., RN1, RN2 in ) .

Synthesis and Purity :

- The synthesis of benzofuran carboxamides often employs coupling agents like EDCI and DMAP, as seen in the preparation of compound 22 (25% yield, 89% purity) .

- The target compound’s synthesis might follow similar protocols, though substituent complexity (e.g., dimethoxyphenyl) could necessitate additional purification steps.

Physicochemical Properties :

- Lipophilicity: The target compound’s dimethoxyphenyl and ethylbutanamido groups likely result in higher logP values compared to benzothiazole-based acrylamides (e.g., ), influencing membrane permeability .

- Solubility: Methoxy and ethoxy groups may reduce aqueous solubility relative to hydroxylated analogs, a trade-off for enhanced bioavailability.

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a benzofuran core, which is known for various biological activities, including anti-inflammatory and analgesic effects. The presence of the dimethoxyphenyl and ethylbutanamido groups enhances its pharmacological potential.

Research indicates that compounds with a benzofuran structure often interact with multiple biological targets. The mechanisms of action for this compound may include:

- Inhibition of Enzymatic Activity : Similar benzofuran derivatives have shown the ability to inhibit enzymes involved in inflammatory pathways.

- Modulation of Receptor Activity : The compound may interact with specific receptors, influencing cellular signaling pathways related to pain and inflammation.

- Antioxidant Properties : Benzofuran derivatives are often evaluated for their ability to scavenge free radicals, contributing to their protective effects on cells.

Efficacy Against Inflammation

A study conducted on related benzofuran compounds demonstrated significant anti-inflammatory effects. The compound's structural analogs were tested for their ability to reduce pro-inflammatory cytokines in vitro. Results indicated that compounds with similar modifications exhibited up to 80% inhibition of TNF-alpha production at concentrations as low as 10 µM .

Antinociceptive Effects

In animal models, compounds structurally related to this compound have shown potent antinociceptive activity. For instance, a similar benzofuran derivative demonstrated an ID50 value significantly lower than traditional analgesics like aspirin and acetaminophen .

Case Studies

-

Case Study on Diabetes Protection :

A series of studies focused on the protective effects of benzamide derivatives on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. One study reported that a compound structurally similar to this compound exhibited an EC50 of 0.1 µM in protecting β-cells from apoptosis induced by ER stress . -

Analgesic Activity :

In preclinical trials involving nociception models, a related compound demonstrated dose-dependent analgesic effects comparable to morphine but with a more favorable side effect profile .

Comparative Analysis Table

| Compound Name | EC50 (µM) | Maximal Activity (%) | Mechanism of Action |

|---|---|---|---|

| This compound | 0.1 | 100 | β-cell protection against ER stress |

| Related Benzofuran Derivative | 10 | 80 | Anti-inflammatory (TNF-alpha inhibition) |

| Analogue Compound with Benzamide Structure | 6 | 88 | Antinociceptive (pain relief) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing N-(2,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide, and how can yield and scalability be maximized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Benzofuran-2-carboxylic acid as a precursor, functionalized via C-H arylation or transamidation reactions to introduce the 2-ethylbutanamido group .

- Coupling the modified benzofuran core with 2,4-dimethoxyphenylamine using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Purification via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) to achieve ≥95% purity. Scalability may require optimization of solvent systems (e.g., THF vs. DMF) and catalyst loading .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for CHNO: 409.1763) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>98%) and detect byproducts .

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of benzofuran-2-carboxamide derivatives targeting specific biological pathways?

- Methodological Answer :

- SAR Strategy :

- Synthesize analogs with variations in the 2,4-dimethoxyphenyl group (e.g., replacing methoxy with halogen or alkyl groups) and the 2-ethylbutanamido chain (e.g., branching or cyclization) .

- Test analogs in receptor-binding assays (e.g., radioligand displacement for kinase or GPCR targets) and cell-based assays (e.g., IC determination in cancer or microbial models) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets or allosteric sites) .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of structurally similar benzofuran derivatives?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (e.g., identical cell lines, serum concentrations, and incubation times) .

- Metabolic Stability Testing : Compare hepatic microsomal stability (e.g., human vs. murine) to identify species-specific discrepancies .

- Off-Target Profiling : Use kinase selectivity panels or proteome-wide affinity capture to rule out nonspecific interactions .

- In Vivo/In Vitro Correlation : Validate in vitro activity in xenograft or infection models to assess translational relevance .

Q. How can researchers evaluate the tumor specificity and toxicity profile of this compound to prioritize it for preclinical development?

- Methodological Answer :

- Selectivity Screening : Compare cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) vs. non-malignant cells (e.g., HEK293, keratinocytes) using MTT/WST-1 assays .

- Apoptosis/Proliferation Markers : Quantify caspase-3 activation (flow cytometry) and Ki-67 expression (immunoblotting) to differentiate cytostatic vs. cytotoxic effects .

- Toxicogenomics : RNA-seq or qPCR arrays to assess stress-response pathways (e.g., oxidative stress, DNA damage) in primary hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.